molecular formula C8H8O2S B8559029 6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde

6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde

Cat. No.: B8559029
M. Wt: 168.21 g/mol
InChI Key: FTDXKGXODWCYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

6,7-dihydro-5H-thieno[3,2-b]pyran-2-carbaldehyde

InChI

InChI=1S/C8H8O2S/c9-5-6-4-7-8(11-6)2-1-3-10-7/h4-5H,1-3H2

InChI Key

FTDXKGXODWCYBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(S2)C=O)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1,3-Dioxolan-2-yl)-6,7-dihydro-5H-thieno[3,2-b]pyran (0.48 g, 2.24 mmol) was dissolved in acetone (25 ml) and water (25 drops) and stirred with polystyrene-sulfonic acid resin (MP-TsOH, Argonaut Technologies inc, 1.35 mmol/g, 200 mg, 0.27 mmol) overnight. The reaction mixture was filtered, the filtrate evaporated and azeotroped with toluene. The title compound was obtained as a pale orange oil (0.44 g).
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
polystyrene-sulfonic acid
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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